N,N-Dimethyl-1-piperidin-3-ylmethanamine
Description
Contextualization within Amine and Piperidine (B6355638) Chemistry Research
The study of N,N-Dimethyl-1-piperidin-3-ylmethanamine is rooted in the extensive fields of amine and piperidine chemistry. Amines, which are organic derivatives of ammonia, are fundamental to medicinal chemistry. numberanalytics.com They are present in over 40% of drugs and drug candidates, largely because the nitrogen atom provides polarity and can interact effectively with biological targets like proteins and enzymes. illinois.edudrugdiscoverytrends.com
Overview of Historical and Current Research Trajectories for Similar Chemical Entities
Research into piperidine derivatives has evolved significantly over time. Historically, many synthetic routes were developed, with the hydrogenation of pyridine (B92270) precursors being one of the most common methods to obtain the saturated piperidine ring. nih.gov Early research often focused on accessing the piperidine core, with less emphasis on controlling the specific arrangement of atoms (stereochemistry).
Contemporary research has shifted towards more sophisticated and efficient synthetic strategies. Key modern trajectories include:
Stereoselective Synthesis : As the biological activity of a molecule can depend on its specific 3D structure, there is a strong focus on developing methods that produce a single desired isomer.
Novel Catalysis : Researchers have developed new catalysts, including those based on cobalt and iron, to perform reactions like hydrogenation and reductive amination under milder conditions, often with higher yields and selectivity. nih.gov
Advanced Cyclization Methods : Modern chemistry employs various intramolecular reactions (cyclizations) to construct the piperidine ring from linear precursors, offering creative ways to build molecular complexity. nih.gov
Green Chemistry : An emerging trend is the adoption of more environmentally friendly synthesis methods that reduce waste and use less hazardous materials. researchandmarkets.com
Computational and AI-Driven Design : The use of fragment-based drug discovery (FBDD) and artificial intelligence in molecular modeling allows researchers to design and optimize piperidine-based compounds with greater precision for specific biological targets. pmarketresearch.com
These advancements facilitate the rapid synthesis of diverse libraries of piperidine derivatives, accelerating the discovery of new drug candidates. illinois.edu
Significance of the Piperidine Core in Medicinal Chemistry Scaffolds
The piperidine ring is one of the most ubiquitous heterocyclic structures found in pharmaceuticals. researchgate.netnih.gov Its prevalence stems from a combination of favorable chemical and physical properties that make it an ideal scaffold for drug design. The piperidine ring can adopt a stable "chair" conformation, which provides a well-defined three-dimensional structure for orienting substituents to interact with biological receptors. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong binding to target enzymes and receptors.
This versatility has led to the incorporation of the piperidine core into a vast array of approved drugs across more than twenty therapeutic classes. nih.govencyclopedia.pub These include treatments for central nervous system (CNS) disorders, cancer, infections, and pain. encyclopedia.pubresearchgate.net The global market for pharmaceutical-grade piperidine derivatives is driven by this high demand in drug development and the production of Active Pharmaceutical Ingredients (APIs). researchandmarkets.com
| Drug Name | Therapeutic Class |
|---|---|
| Methylphenidate | Stimulant (ADHD Treatment) |
| Fentanyl | Opioid Analgesic |
| Haloperidol | Antipsychotic |
| Donepezil (B133215) | Alzheimer's Disease Treatment |
| Loratadine | Antihistamine |
| Minoxidil | Vasodilator (Hair Loss Treatment) |
This table lists a few examples of the many drugs that incorporate the piperidine structure. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQVKFKBHWTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009248 | |
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90203-05-7 | |
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 1 Piperidin 3 Ylmethanamine
Established Synthetic Pathways for N,N-Dimethyl-1-piperidin-3-ylmethanamine
The synthesis of this compound can be achieved through several established chemical routes. These pathways typically involve the construction and subsequent functionalization of the piperidine (B6355638) core.
N-Alkylation Approaches Utilizing Piperidin-3-yl Methanamine Precursors
A direct and common method for synthesizing the target compound is through the N-alkylation of the precursor, piperidin-3-ylmethanamine. This approach involves the introduction of two methyl groups onto the primary amine of the methanamine side chain. The reaction, known as N-methylation, can be accomplished using various methylating agents.
A widely used method is the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde (B43269) as the reagents. This reductive amination process is highly effective for the exhaustive methylation of primary amines to form tertiary amines with minimal side products.
Alternative methylating agents include:
Methyl iodide (CH₃I): This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydroiodic acid byproduct. researchgate.net Careful control of stoichiometry is necessary to favor dimethylation and avoid the formation of a quaternary ammonium (B1175870) salt. researchgate.net
Dimethyl sulfate (B86663) ((CH₃)₂SO₄): A potent and efficient methylating agent, it also requires a base to proceed effectively.
The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net
Reductive Amination Strategies for Piperidone Derivatives
Reductive amination offers a versatile route starting from piperidone derivatives. This strategy involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov
For the synthesis of this compound, a suitable starting material would be a piperidine derivative with a carbonyl group at the 3-position that can be elaborated into the required side chain. A plausible pathway begins with N-protected-3-piperidinecarboxaldehyde. The reaction sequence is as follows:
Imine Formation: The N-protected-3-piperidinecarboxaldehyde is reacted with dimethylamine (B145610) ((CH₃)₂NH) to form an intermediate iminium salt.
In Situ Reduction: A reducing agent is introduced to reduce the iminium salt to the tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). researchgate.net
Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc or Cbz) is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product.
This method is advantageous as it allows for the modular construction of the molecule by varying the starting piperidone and the amine component. researchgate.net
Multi-step Synthesis via Protected Intermediates
Complex organic molecules often require multi-step synthetic sequences that utilize protecting groups to mask reactive functional groups. A robust synthesis of this compound can be designed starting from commercially available materials like nipecotic acid (piperidine-3-carboxylic acid). researchgate.netlookchem.com
A representative multi-step synthesis is outlined below:
N-Protection: The secondary amine of the piperidine ring in nipecotic acid is protected, for instance, as a benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) derivative. This prevents side reactions in subsequent steps. lookchem.com
Amide Formation: The carboxylic acid group is converted into an N,N-dimethylamide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent like HBTU) and then reacting it with dimethylamine.
Amide Reduction: The N,N-dimethylamide is reduced to the corresponding tertiary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), is typically required for this transformation. lookchem.com
Deprotection: The protecting group on the piperidine nitrogen is removed. For a benzyl group, this is commonly done by catalytic hydrogenation, while a Boc group is removed with a strong acid like trifluoroacetic acid (TFA). researchgate.netlookchem.com
| Synthetic Pathway | Starting Material Precursor | Key Reagents | Advantages |
| N-Alkylation | Piperidin-3-ylmethanamine | Formaldehyde, Formic Acid (Eschweiler-Clarke); or Methyl Iodide, Base | Direct, often high-yielding for methylation. |
| Reductive Amination | N-Protected-3-piperidinecarboxaldehyde | Dimethylamine, Sodium triacetoxyborohydride | Modular, allows for variation in components. |
| Multi-step Synthesis | Nipecotic Acid | Protecting groups (Boc₂O), Coupling agents (HBTU), LiAlH₄ | High control, starts from simple materials. researchgate.netlookchem.com |
General Considerations for Synthetic Reaction Optimization and Reagent Selection
Optimizing synthetic reactions is key to maximizing yield, minimizing impurities, and ensuring reproducibility. For the synthesis of this compound, several factors must be considered.
Key Optimization Parameters:
Choice of Base: In N-alkylation reactions, the base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are common, but stronger bases like sodium hydride (NaH) might be used if the amine is less nucleophilic. The choice of base can influence reaction rate and selectivity. researchgate.net
Solvent Selection: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF, acetonitrile, and THF are frequently used in both alkylation and reductive amination reactions. researchgate.net
Temperature Control: Reaction temperature significantly affects reaction kinetics. While some alkylations can proceed at room temperature, others may require heating to achieve a reasonable rate. researchgate.net Reductions with hydrides like LiAlH₄ often start at low temperatures (e.g., 0 °C) for better control before warming to room temperature.
Reducing Agent: For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is mild and does not reduce the starting aldehyde or ketone. For amide reductions, more powerful agents like LiAlH₄ are necessary. lookchem.com
Protecting Groups: In multi-step syntheses, the selection of orthogonal protecting groups is essential. Orthogonal groups can be removed under different conditions, allowing for selective deprotection of one functional group in the presence of another. For example, a Boc group (acid-labile) and a Benzyl group (removed by hydrogenolysis) are an orthogonal pair. lookchem.com
| Parameter | Options | Rationale / Considerations |
| Base (for N-Alkylation) | K₂CO₃, Et₃N, NaH | Neutralizes acid byproduct; strength should match substrate pKa. researchgate.net |
| Solvent | DMF, Acetonitrile, THF, CH₂Cl₂ | Must dissolve reactants; should be inert to reagents. researchgate.net |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd, LiAlH₄ | Choice depends on the functional group to be reduced (imine vs. amide). researchgate.netlookchem.com |
| Protecting Group | Boc, Cbz, Benzyl | Must be stable to reaction conditions and easily removed when needed. lookchem.com |
| Temperature | 0 °C to reflux | Controls reaction rate and selectivity; critical for exothermic reactions. |
Advanced Synthetic Strategies for this compound Analogs and Derivatives
The development of novel synthetic methods is crucial for accessing analogs and derivatives with diverse substitution patterns. Advanced strategies like multicomponent reactions offer efficient ways to build molecular complexity.
Exploration of Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are highly atom-economical and can rapidly generate libraries of complex molecules from simple precursors.
While a direct MCR for this compound is not commonly reported, MCRs are exceptionally useful for assembling the core piperidine scaffold, which can then be further functionalized.
Examples of MCRs for Piperidine Synthesis:
Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction classically involves an aldehyde, two equivalents of a β-ketoester, and ammonia. The resulting dihydropyridine can be oxidized to a pyridine (B92270) and subsequently reduced to a piperidine. Modifications of this reaction could install precursors for the aminomethyl side chain.
Ugi Reaction: The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. This can be used to generate complex acyclic structures that could be designed to undergo a subsequent cyclization step to form the piperidine ring.
Domino Reactions: A series of reactions can be designed to occur sequentially in one pot. For instance, a Michael addition followed by an intramolecular cyclization and reduction could assemble the piperidine ring with the desired substitution pattern. nih.gov
These MCR strategies are particularly valuable for creating libraries of analogs, where the various components can be systematically changed to explore the structure-activity relationship of derivatives. researchgate.netrug.nl
Chemoselective Modulation in One-Pot Organic Transformations
One-pot reactions, which allow for the synthesis of complex molecules in a single sequence without isolating intermediates, are highly valued for their efficiency and atom economy. nih.gov The modulation of chemoselectivity—the selective reaction of one functional group in the presence of others—is critical to the success of these transformations. rsc.org This selectivity can be controlled by carefully choosing substrates, catalysts, solvents, and reaction temperatures. rsc.org
The structure of this compound's precursor, 3-(dimethylaminomethyl)piperidine, contains two distinct nucleophilic nitrogen centers: a secondary amine within the piperidine ring and a tertiary amine in the exocyclic dimethylamino group. This structural feature presents an opportunity for chemoselective modulation in one-pot syntheses. The secondary amine is generally more reactive and less sterically hindered than the tertiary amine, allowing for selective functionalization at the piperidine nitrogen.
For instance, in a one-pot reaction involving an alkylating agent and another electrophile, conditions could be tuned to favor initial N-alkylation at the piperidine ring, followed by a subsequent reaction involving the tertiary amine or another part of the molecule. This controlled reactivity is crucial for building molecular complexity efficiently. mdpi.com While specific studies detailing the use of this compound in this context are not prevalent, the principles of chemoselectivity in similar diamine systems are well-established. nih.gov
Below is a table illustrating hypothetical examples of chemoselective reactions involving the precursor 3-(dimethylaminomethyl)piperidine, which upon selective reaction at the piperidine nitrogen, would form derivatives of the title compound.
| Reaction Type | Reagent 1 (Electrophile) | Reagent 2 (Electrophile) | Selective Site | Potential Product |
| Sequential Alkylation | Methyl Iodide | Benzyl Bromide | N1 (Piperidine) | 1-Benzyl-3-((dimethylamino)methyl)piperidin-1-ium iodide |
| Acylation/Alkylation | Acetyl Chloride | Epoxide | N1 (Piperidine) | 1-Acetyl-3-((dimethylamino)methyl)piperidine |
| Michael Addition | Acrylonitrile | N/A | N1 (Piperidine) | 3-(3-((Dimethylamino)methyl)piperidin-1-yl)propanenitrile |
Chemical Reactivity Profiles and Transformation Mechanisms of this compound
The chemical reactivity of this compound is dictated by the presence of two tertiary amine functionalities and the saturated piperidine ring. Its transformation mechanisms are generally analogous to those of other N-alkyl piperidines and tertiary amines.
Oxidation Pathways
The oxidation of N-alkyl piperidines can proceed through several pathways, primarily involving the nitrogen atoms or the adjacent α-carbon atoms. acs.orgnih.gov For this compound, multiple sites are susceptible to oxidation.
N-Oxide Formation : Both the piperidine nitrogen (N1) and the exocyclic dimethylamino nitrogen can be oxidized to their corresponding N-oxides. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The relative reactivity of the two nitrogen atoms would depend on their steric and electronic environments.
Oxidative C-H Functionalization : A common pathway for tertiary amines is oxidation at the C-H bond alpha to the nitrogen, leading to the formation of an iminium ion. acs.org For this compound, this could occur at several positions:
Endo-cyclic oxidation : At the C2 or C6 positions of the piperidine ring, forming a cyclic iminium ion. This intermediate is a valuable synthon that can be trapped by various nucleophiles to introduce substituents at the α-position of the ring. acs.orgnih.gov
Exo-cyclic oxidation : At the methyl groups of the N-dimethylamino moiety or the methylene (B1212753) bridge, forming an exocyclic iminium ion.
The regioselectivity of iminium ion formation can be controlled by the choice of reagents and reaction conditions. acs.org Some catalytic systems, including those based on iron, can also achieve oxidation at more remote C-H bonds (e.g., C3 or C4). nih.gov
The table below summarizes potential oxidation pathways based on established reactivity for similar N-alkyl piperidines.
| Oxidation Site | Reagent/Method | Intermediate | Potential Product Type |
| Piperidine Nitrogen (N1) | mCPBA, H₂O₂ | N-oxide | Piperidine N-oxide derivative |
| Dimethylamino Nitrogen | mCPBA, H₂O₂ | N-oxide | Dimethylaminomethyl N-oxide derivative |
| α-Carbon (C2/C6) | Photoredox catalysis, Electrochemical oxidation | Endo-cyclic Iminium Ion | 2-Substituted piperidine |
| Remote C-H (C3/C4) | Fe(PDP) Catalysis | Radical/Carbocation | 3- or 4-Hydroxylated piperidine |
Reduction Reactions
As this compound is a fully saturated heterocyclic compound, it is not susceptible to further reduction under typical catalytic hydrogenation conditions. Therefore, this section describes a plausible synthetic pathway to obtain the title compound via the reduction of a pyridine precursor, a common and powerful method for synthesizing substituted piperidines. nih.govorganic-chemistry.org
A viable synthetic route could begin with a 3-substituted pyridine, such as 3-cyanopyridine (B1664610). The synthesis would involve a sequence of reduction steps to form both the saturated piperidine ring and the N,N-dimethylaminomethyl side chain.
Proposed Synthetic Pathway:
Hydrogenation of the Pyridine Ring : The pyridine ring of 3-cyanopyridine can be catalytically hydrogenated to form piperidine-3-carbonitrile. This is typically achieved using catalysts like platinum, palladium, or rhodium under hydrogen pressure. nih.gov
Reduction of the Nitrile : The resulting nitrile group is then reduced to a primary amine (piperidin-3-ylmethanamine). This can be accomplished using reducing agents like lithium aluminum hydride (LAH) or through further catalytic hydrogenation.
Reductive Amination : The final step is the conversion of the primary amine to the N,N-dimethylamino group. This is achieved via reductive amination, where the primary amine reacts with an excess of formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler–Clarke reaction) to yield the final product, this compound.
The following table outlines the key transformations in this reduction-based synthesis.
| Step | Starting Material | Transformation | Reagents | Product |
| 1 | 3-Cyanopyridine | Ring Hydrogenation | H₂, Pd/C or PtO₂ | Piperidine-3-carbonitrile |
| 2 | Piperidine-3-carbonitrile | Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | Piperidin-3-ylmethanamine |
| 3 | Piperidin-3-ylmethanamine | Reductive Amination | CH₂O, HCOOH or NaBH₃CN | This compound |
Nucleophilic Substitution Reactions
The nucleophilicity of this compound is centered on its two nitrogen atoms. However, in its precursor, 3-(dimethylaminomethyl)piperidine, the secondary amine of the piperidine ring is the primary site for nucleophilic substitution reactions such as alkylation or acylation. This is due to the greater steric hindrance around the tertiary exocyclic nitrogen and the higher basicity and accessibility of the secondary ring nitrogen. chempedia.info
The reaction of 3-(dimethylaminomethyl)piperidine with an electrophile (e.g., an alkyl halide) would lead to the formation of a new bond at the N1 position, yielding a 1,3-disubstituted piperidine derivative like the title compound. Such reactions are fundamental in building more complex piperidine-containing molecules. researchgate.net
Piperidines are known to participate in a range of nucleophilic substitution reactions, including:
N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts or, in the case of secondary piperidines, tertiary amines. researchgate.net
N-Arylation : Reaction with activated aryl halides (e.g., those with electron-withdrawing groups) in nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org
N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds.
The table below details common nucleophilic substitution reactions for a precursor like 3-(dimethylaminomethyl)piperidine.
| Reaction Type | Electrophile | Reagent/Conditions | Product Type |
| N-Alkylation | Methyl Iodide | K₂CO₃, Acetonitrile | 1-Methyl-3-((dimethylamino)methyl)piperidine |
| N-Arylation | 1-Fluoro-2,4-dinitrobenzene | Aprotic Solvent | 1-(2,4-Dinitrophenyl)-3-((dimethylamino)methyl)piperidine |
| N-Acylation | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | (3-((Dimethylamino)methyl)piperidin-1-yl)(phenyl)methanone |
| Michael Addition | Methyl Acrylate | Methanol (B129727) | Methyl 3-(3-((dimethylamino)methyl)piperidin-1-yl)propanoate |
Analytical and Spectroscopic Characterization Methodologies in N,n Dimethyl 1 Piperidin 3 Ylmethanamine Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Confirmation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of N,N-Dimethyl-1-piperidin-3-ylmethanamine. Both ¹H NMR and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework. mdpi.com
In ¹H NMR analysis, the chemical shifts, integration, and multiplicity (splitting patterns) of the proton signals allow for the precise assignment of each hydrogen atom in the structure. The piperidine (B6355638) ring protons typically appear as a series of complex multiplets in the aliphatic region of the spectrum. nih.gov The N-methyl protons of the dimethylamino group characteristically present as a sharp singlet, while the methylene (B1212753) bridge protons would appear as a doublet.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment within the molecule. The chemical shifts of the carbon atoms in the piperidine ring, the methylene bridge, and the N-methyl groups provide definitive evidence for the compound's backbone. researchgate.netrsc.org Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm connectivity between protons and carbons, resolving any structural ambiguities.
Table 1: Representative NMR Data for this compound This table presents expected chemical shift ranges based on the analysis of similar piperidine structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Piperidine Ring CH₂ | 1.10 - 1.90 (m) | 25.0 - 35.0 |
| Piperidine Ring CH | 2.00 - 2.50 (m) | 35.0 - 45.0 |
| Piperidine Ring N-CH₂ | 2.60 - 3.10 (m) | 50.0 - 60.0 |
| N-CH₂-C | 2.20 - 2.40 (d) | 60.0 - 65.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the molecular integrity and confirming the elemental composition of this compound. rsc.org This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places.
By comparing the experimentally measured exact mass with the theoretically calculated mass for the chemical formula (C₈H₁₈N₂), researchers can unequivocally confirm the compound's identity. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺ for analysis. The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂ |
| Ion Formula | [C₈H₁₉N₂]⁺ |
| Calculated Mass [M+H]⁺ | 143.15482 |
| Observed Mass [M+H]⁺ | 143.1546 (Example) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. bldpharm.com A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net
The compound, being a basic amine, often requires a mobile phase containing a buffer (e.g., formic acid or ammonium (B1175870) acetate) to ensure good peak shape and reproducibility. Detection is commonly achieved using a UV detector, although the compound lacks a strong chromophore, necessitating detection at lower wavelengths (around 200-215 nm). The method's linearity, accuracy, and precision are established through validation to ensure reliable quantitative analysis of the compound's purity. researchgate.net
Table 3: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (B52724) |
| Gradient | Time-based gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. nih.govnih.gov This hyphenated technique is invaluable for the purity profiling of this compound. bldpharm.com
As the sample components elute from the LC column, they are ionized (typically via ESI in positive mode) and detected by the mass spectrometer. nih.gov The MS detector provides the mass-to-charge ratio of the parent compound, confirming its identity in the main peak. More importantly, LC-MS can detect and often identify co-eluting impurities by their unique mass signatures, even if they are present at very low levels. japsonline.com This makes it a highly sensitive and specific method for comprehensive purity analysis.
Table 4: Representative LC-MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | (As per HPLC parameters in Table 3) |
| MS Detector | Single Quadrupole or Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion (m/z) | 143.2 [M+H]⁺ |
Preparative Chromatography for Compound Purification
Following synthesis, preparative chromatography is employed to isolate and purify this compound from the crude reaction mixture. rsc.org Depending on the scale and nature of impurities, two common methods are used.
For smaller scales, automated flash column chromatography using a silica (B1680970) gel stationary phase is effective. A gradient of a polar solvent (like methanol (B129727) or a methanol/dichloromethane mixture) in a less polar solvent is used to elute the components. The basic nature of the amine may necessitate the addition of a small amount of a base like triethylamine (B128534) to the mobile phase to prevent peak tailing and improve recovery.
For higher purity requirements or more challenging separations, preparative HPLC can be utilized. nih.gov This technique uses a larger-scale version of the analytical HPLC setup, allowing for the collection of fractions corresponding to the pure compound.
Table 5: Example Preparative Column Chromatography Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel (e.g., 40-63 µm) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane (+ 0.1% Triethylamine) |
| Detection | UV (if applicable) or Thin-Layer Chromatography (TLC) of fractions |
Chiral Derivatization and Absolute Configuration Determination
The determination of the absolute configuration of chiral amines like this compound is a critical step in its synthesis and characterization. Since enantiomers often exhibit different biological activities, unambiguous stereochemical assignment is crucial. This is typically achieved by converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). These resulting diastereomers possess distinct physical properties, allowing for their separation and analysis by standard chromatographic or spectroscopic techniques.
Common methodologies applicable to chiral amines involve derivatization followed by analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org For instance, a widely used approach involves reacting the amine with a CDA to form diastereomeric amides or carbamates. nih.govnih.gov The choice of CDA is critical and depends on the specific analytical technique to be employed.
High-Performance Liquid Chromatography (HPLC) Methods: In HPLC, after derivatization, the diastereomers can be separated on a standard achiral stationary phase. Alternatively, the underivatized amine can be resolved on a chiral stationary phase (CSP). nih.govacs.org A powerful strategy combines derivatization with chromatography on a rationally designed CSP, where stereoselective interactions facilitate separation. acs.org The elution order of the diastereomers can often be predicted based on the three-point interaction model, which helps in assigning the absolute configuration. nih.govcapes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy Methods: NMR spectroscopy is another powerful tool for determining absolute configuration. After derivatization, the resulting diastereomers will exhibit different chemical shifts in the NMR spectrum. frontiersin.org By analyzing these differences (Δδ), particularly in ¹H or ¹⁹F NMR, and comparing them with empirically derived models or computational calculations, the absolute configuration of the original amine can be determined. frontiersin.orgresearchgate.net For example, fluorinated CDAs like α-fluorinated phenylacetic phenylselenoester (FPP) are used, and the chemical shift differences of the fluorine signals in the ¹⁹F NMR spectra of the diastereomers are analyzed. frontiersin.org
A significant challenge arises with N,N-dimethylated tertiary amines like this compound, as they lack the reactive N-H bond necessary for forming common derivatives like amides or carbamates. nih.govbiomolther.org In such cases, strategies may involve quaternization of the tertiary amine with a chiral reagent or employing advanced NMR techniques like residual dipolar coupling in a chiral liquid crystal solvent. For structurally related N,N-dimethyl amino acids, derivatization strategies targeting other functional groups or using specialized reagents like phenylglycine methyl ester (PGME) have been developed. nih.govbiomolther.org
Table 1: Chiral Derivatizing Agents (CDAs) and Analytical Techniques for Amines
| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Technique | Principle of Determination | Reference |
|---|---|---|---|---|
| (S)-α-Fluorinated Phenylacetic Phenylselenoester (FPP) | Diastereomeric Amides | ¹⁹F NMR Spectroscopy | Comparison of experimental and DFT-calculated chemical shift differences (Δδ). | frontiersin.org |
| Arylmethoxyacetic Acids | Diastereomeric Amides | ¹H NMR Spectroscopy | Analysis of chemical shift differences based on conformational models. | acs.org |
| Chiral Carbonate Reagents | Diastereomeric Carbamates | ¹H NMR Spectroscopy | Analysis of nitrogen proton signals. | nih.gov |
| t-Boc or Z-derived reagents | Diastereomeric Carbamates | Chiral HPLC | Rationalization of stereoselective three-point interactions on a chiral stationary phase. | nih.govacs.org |
| Phenylglycine Methyl Ester (PGME) | Diastereomeric Adducts | LC-MS | Analysis based on elution time and order of diastereomers. | nih.gov |
Analytical Method Validation and Quality Control Protocols
The validation of analytical methods is a mandatory requirement for ensuring the reliability and consistency of data generated in the analysis of this compound. A validated method provides documented evidence that the procedure is suitable for its intended purpose. Quality control (QC) protocols are implemented in routine analysis to ensure the method continues to perform as expected over time.
While specific validation data for this compound is not publicly documented, the validation parameters for analogous compounds, such as N,N-dimethyl-1,3-propanediamine, provide a clear framework. analytice.com The core parameters for method validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (R²) of the regression line, which should ideally be ≥0.99. analytice.com
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and is typically reported as percent recovery. analytice.com For example, accuracy may be tested at three different concentration levels, with multiple replicates at each level. analytice.com
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision). analytice.com
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. analytice.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, mobile phase composition, flow rate). It provides an indication of its reliability during normal usage.
Quality Control (QC) Protocols: QC protocols involve the systematic monitoring of the analytical method's performance to ensure that the results are reliable. This includes:
System Suitability Testing: Performed before each analytical run to confirm that the chromatographic system is adequate for the intended analysis. This may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.
Analysis of QC Samples: Including QC samples at known concentrations at the beginning and end of each analytical batch, as well as interspersed at regular intervals. The results for these QC samples must fall within predefined acceptance criteria.
Calibration Checks: Regular verification of the instrument's calibration curve using calibration standards.
Control Charts: Plotting QC data over time to monitor trends and identify any potential drift or shift in the method's performance, allowing for corrective action before a significant problem occurs.
Table 2: Typical Parameters for Analytical Method Validation
| Validation Parameter | Acceptance Criteria Example | Purpose |
|---|---|---|
| Linearity | Correlation Coefficient (R²) ≥ 0.99 | Demonstrates a proportional relationship between signal and analyte concentration. |
| Accuracy | 98-102% Recovery | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | Shows the consistency of results for repeated analyses of the same sample. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Defines the lowest concentration that can be measured with acceptable accuracy and precision. |
| Specificity | No interference at the retention time of the analyte | Ensures the signal is from the analyte of interest only. |
| Robustness | RSD ≤ 5% after minor parameter changes | Confirms the method's reliability under slightly varied conditions. |
Pharmacological Investigations and Biological Activities of N,n Dimethyl 1 Piperidin 3 Ylmethanamine and Its Analogs
In Vitro Pharmacological Profiling
The in vitro pharmacological assessment of N,N-Dimethyl-1-piperidin-3-ylmethanamine and its analogs has revealed a spectrum of activities across several important neurotransmitter and hormonal systems. These investigations are crucial for understanding the potential therapeutic applications and molecular mechanisms of this class of compounds.
The core structure of this compound, featuring a piperidine (B6355638) ring, is a common scaffold in many biologically active compounds, suggesting its potential for diverse receptor interactions.
While direct studies on this compound's effect on serotonergic transmission are not extensively documented in publicly available literature, the broader class of piperidine derivatives has been a focal point in the development of agents targeting the serotonin (B10506) system. For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been synthesized and evaluated for their affinity to the serotonin transporter (SERT), a key protein in regulating serotonergic signaling.
One such derivative, a 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine compound, demonstrated significant affinity for SERT, with inhibition constant (Ki) values comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine. This suggests that the piperidine scaffold can be a crucial element for potent interaction with the serotonin transporter, thereby enhancing serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft. The affinity of these compounds for other serotonin receptors, such as 5-HT1A, was found to be weak, indicating a degree of selectivity for SERT.
Table 1: Serotonin Transporter (SERT) Binding Affinity of a Piperidine Analog
| Compound | Ki (nM) at SERT |
|---|---|
| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivative | 2 - 400 |
| Fluoxetine (for comparison) | In the same order of magnitude |
The piperidine moiety is a well-established pharmacophore in the design of ligands for dopamine (B1211576) receptors. Analogs of this compound, specifically N-n-propyl-substituted 3-(dimethylphenyl)piperidines, have been investigated for their dopaminergic activity. These studies have revealed that such compounds can exhibit high affinity and selectivity for the D4 dopamine receptor subtype.
Radioligand binding assays using bovine retina and striatum membranes indicated that certain N-n-propyl-3-(dimethylphenyl)piperidine analogs possess a high affinity for the D4 dopamine receptor. This selectivity is of significant interest due to the distinct distribution and function of D4 receptors in the central nervous system, which are implicated in various neurological and psychiatric conditions. The structural modifications on the phenyl ring and the nitrogen of the piperidine ring play a critical role in determining the affinity and selectivity for different dopamine receptor subtypes.
Table 2: Dopamine Receptor Binding Profile of N-n-Propyl-3-(dimethylphenyl)piperidine Analogs
| Compound | Receptor Subtype | Affinity |
|---|---|---|
| N-n-propyl-3-(2,3-dimethylphenyl)piperidine | D4 | High |
| N-n-propyl-3-(3,4-dimethylphenyl)piperidine | D4 | High |
| N-n-propyl-3-(3,5-dimethylphenyl)piperidine | D4 | High |
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and appetite. While direct agonist activity of this compound on orexin receptors has not been specifically reported, the piperidine scaffold is present in known orexin receptor modulators.
Research into small-molecule orexin receptor agonists has identified various compounds, some of which incorporate a piperidine or a related nitrogen-containing heterocyclic structure. For example, the development of dual orexin receptor agonists has been pursued, with some arylsulfonamide-based compounds showing potent activity. While not direct analogs, these molecules highlight the compatibility of the piperidine-like structures within the binding pocket of orexin receptors. The discovery of dual agonists with nanomolar potency at both OX1R and OX2R underscores the potential for developing piperidine-containing molecules as therapeutic agents for disorders related to orexin deficiency, such as narcolepsy.
Table 3: Orexin Receptor Agonist Activity of an Arylsulfonamide-based Dual Agonist
| Compound | OX1R EC50 (nM) | OX2R EC50 (nM) |
|---|---|---|
| RTOXA-43 | 24 | 24 |
A notable analog of a piperidine-containing compound with significant biological activity is danuglipron (B610018) (PF-06882961), an orally bioavailable small-molecule agonist of the human glucagon-like peptide-1 receptor (GLP-1R). Although structurally more complex than this compound, danuglipron incorporates a piperidine ring, which was found to be an optimal feature during structure-activity relationship (SAR) studies for GLP-1R agonism.
Danuglipron was identified through a high-throughput screen and subsequent optimization, demonstrating nanomolar potency in promoting endogenous GLP-1R signaling. This activity is significant as GLP-1R agonists are a cornerstone in the treatment of type 2 diabetes and obesity. The discovery of an oral small-molecule agonist like danuglipron represents a major advancement over injectable peptide-based therapies.
Table 4: In Vitro GLP-1R Agonist Activity of Danuglipron
| Assay | Parameter | Value |
|---|---|---|
| cAMP Production (CHO-GLP-1R cells) | EC50 | ~1 nM |
| Endogenous GLP-1R Signaling | Potency | Nanomolar |
These studies have shown that substitutions on both the phenyl ring and the piperidine nitrogen are critical for modulating affinity and selectivity for the D2 receptor family (D2, D3, and D4). For instance, the N-n-propyl substitution on 3-phenylpiperidines has been suggested to be effective for dopaminergic activity. The development of selective D2 receptor ligands is an ongoing area of research, with the piperidine core serving as a foundational element in many synthetic strategies aimed at treating a variety of neuropsychiatric disorders.
Enzyme Inhibition Assays
The inhibitory potential of this compound analogs has been explored against a range of enzymes implicated in various physiological and pathological processes.
Cyclooxygenase-2 (COX-2) Inhibition
Analogs of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents due to a reduced risk of gastrointestinal side effects.
One study focused on a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, which were designed as selective COX-2 inhibitors. Among these, compound VIIa, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, demonstrated potent and selective inhibition of COX-2 with an IC50 value of 0.29 µM. nih.gov This was more potent than the reference drug celecoxib, which had an IC50 of 0.42 µM. nih.gov The selectivity index (SI), a ratio of COX-1 to COX-2 inhibition, for compound VIIa was 67.24, indicating a high degree of selectivity for COX-2. nih.gov
Another related study explored 3,3-dimethyl substituted N-aryl piperidines as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme downstream of COX-2 in the prostaglandin E2 biosynthesis pathway. One of the compounds from this series potently inhibited PGE2 synthesis in a human whole blood assay with an IC50 of 7 nM and showed no activity against COX-1 or COX-2 at concentrations up to 30 µM, highlighting its selectivity for mPGES-1. nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Compound VIIa | 19.5 | 0.29 | 67.24 |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |
Cholinesterase (AChE and BChE) Inhibition
Derivatives of piperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Compounds 15b and 15j from this series showed submicromolar IC50 values for AChE and BChE, respectively. nih.gov Specifically, compound 15b had an IC50 of 0.39 µM for AChE from electric eel (eeAChE), and compound 15j had an IC50 of 0.16 µM for BChE from equine serum (eqBChE). nih.gov When tested against human cholinesterases, these compounds also showed efficient inhibition, with IC50 values in the low micromolar range. nih.gov
In another study, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized. Among them, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE with an IC50 of 12.55 µM. researchgate.net Compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was the most effective against BChE with an IC50 of 17.28 µM. researchgate.net
Furthermore, a novel series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated. Compound 5d , with a fluorine substitution at the ortho position, was identified as the most active, with an impressive IC50 of 13 nM against AChE, which was significantly more potent than the reference drug donepezil (B133215) (IC50 = 0.6 µM). nih.gov
| Compound | Target Enzyme | IC50 |
| 15b | eeAChE | 0.39 ± 0.11 µM |
| 15j | eqBChE | 0.16 ± 0.04 µM |
| 1d | AChE | 12.55 µM |
| 1g | BChE | 17.28 µM |
| 5d | AChE | 13 ± 2.1 nM |
| Donepezil (Reference) | AChE | 0.6 ± 0.05 µM |
USP1/UAF1 Deubiquitinase Inhibition
The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex is involved in DNA damage response pathways and is a potential target for cancer therapy. A high-throughput screening identified pimozide, a diphenylbutylpiperidine derivative, as a potent inhibitor of the USP1/UAF1 complex. nih.gov Pimozide was found to inhibit USP1/UAF1 in a noncompetitive manner with a Ki of 0.5 µM. nih.gov Another identified inhibitor, GW7647, also acted noncompetitively with a Ki of 0.7 µM. nih.gov A highly potent and selective inhibitor of the USP1-UAF1 complex, ML323, was also reported. nih.gov
| Compound | Inhibition Constant (Ki) | Mechanism of Inhibition |
| Pimozide | 0.5 µM | Noncompetitive |
| GW7647 | 0.7 µM | Noncompetitive |
Human Glutaminyl Cyclase (hQC) Inhibition
Mycobacterial ATP Synthetase Enzyme Inhibition
Mycobacterial ATP synthase is a validated target for the development of new treatments for tuberculosis. The diarylquinoline bedaquiline (B32110) is a known inhibitor of this enzyme. embopress.org Research into other inhibitors has identified compounds with different scaffolds. For example, a series of novel compounds were designed and evaluated against Mycobacterium smegmatis ATPase, with the lead compound 9d showing an IC50 of 0.51 µM. lookchem.com This compound also demonstrated a complete growth inhibition of replicating Mycobacterium tuberculosis H37Rv at 3.12 µg/mL. lookchem.com Another class of inhibitors, squaramides, have also been investigated, with the lead compound SQ31f showing nanomolar IC50 values. embopress.org Additionally, amiloride (B1667095) derivatives have been shown to be active against the F1Fo-ATP synthase of Mycobacterium tuberculosis. nih.gov
| Compound | Target | IC50 |
| 9d | M. smegmatis ATPase | 0.51 µM |
Cellular Activity and Cytotoxicity Studies
Analogs of this compound, particularly piperidin-4-one derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines, often with selectivity for malignant cells over normal cells.
A study on a series of 3,5-bis(benzylidene)piperidin-4-ones (1 ) and their 1-acryloyl derivatives (2 ) showed potent cytotoxicity against neoplastic HSC-2, HSC-4, and HL-60 cells. nih.gov The CC50 values for the analogs in series 2 were mainly in the submicromolar range, indicating high potency. nih.gov These compounds displayed selective toxicity towards cancer cells when compared to normal HGF, HPC, and HPLF cell lines. nih.gov
| Cell Line | Description |
| HSC-2, HSC-4 | Human Squamous Carcinoma |
| HL-60 | Human Promyelocytic Leukemia |
| HGF | Human Gingival Fibroblast (Normal) |
| HPC | Human Pulp Cells (Normal) |
| HPLF | Human Periodontal Ligament Fibroblast (Normal) |
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., Glioma U87 MG)
The antiproliferative and cytotoxic properties of this compound and its analogs, particularly those incorporating the piperidine moiety, have been investigated across various cancer cell lines. The piperidine ring is a common scaffold in the synthesis of compounds with potential anticancer activity. nih.gov
Studies have demonstrated that synthetic amide alkaloids containing a piperidine group exhibit cytotoxic activity against multiple human tumor cell lines. nih.gov For instance, certain thiazolidinone derivatives with a piperidin-1-yl)ethyl) group have shown selective viability reduction in human U138MG and rat C6 glioma cell lines. nih.gov Nanoencapsulation of one such analog, 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one, potentiated its antiglioma effect. nih.gov
In the context of glioblastoma, the U-87 MG cell line is a common model for evaluating cytotoxic effects. ejmo.orgresearchgate.net While direct studies on this compound are not detailed, various compounds are tested against this cell line to determine their potential as anti-glioma agents. researchgate.netnih.gov For example, betanin, a natural compound, exhibited a significant cytotoxic effect on U87MG cells, inducing apoptosis through an intrinsic, mitochondrial-related pathway. nih.gov Similarly, other novel compounds have shown cell-line-specific cytotoxicity, affecting U-87 MG and 1321N1 glioma cells. researchgate.net
The broader class of piperidine derivatives has been synthesized and evaluated for antiproliferative activity, with some showing significant effects against various tumor cell lines. nih.govresearchgate.net
Table 1: Cytotoxic Effects of Selected Compounds on Glioma Cell Lines This table is illustrative and compiles data on the cytotoxic effects of various compounds, including piperidine analogs, against glioma cell lines as discussed in the literature.
| Compound/Analog Class | Cell Line | Effect Observed | Source(s) |
| 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one | Human U138MG, Rat C6 | Decreased cell viability and proliferation | nih.gov |
| Betanin | Human U87MG | Selective cytotoxic effect, induced apoptosis | nih.gov |
| Didymin | Human U-87 MG | Cytotoxic effect at 100 µM/ml after 72 hours | ejmo.org |
| Arylhydrazones of active methylene (B1212753) compounds (AHAMCs) | Human U-87 MG, 1321N1 | Cell-line specific cytotoxicity | researchgate.net |
Impact on c-Myc G-Quadruplex Binding and Gene Expression
The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is linked to a wide range of human cancers. nih.gov The promoter region of c-Myc contains a guanine-rich sequence that can fold into a non-canonical DNA secondary structure known as a G-quadruplex (G4). nih.govnih.gov Stabilization of this G4 structure can act as a silencer element, downregulating c-Myc transcription and thereby inhibiting cancer cell growth. nih.gov This makes the c-Myc G-quadruplex an attractive target for anticancer drug development. nih.gov
Small molecules capable of binding to and stabilizing G-quadruplexes are of significant therapeutic interest. researchgate.net In a structure-based virtual screening of a large compound library, N-(4-piperidinylmethyl)amine derivatives were identified as a new class of dual binders that effectively stabilize the G-quadruplex structures in the promoter regions of both c-Myc and c-Kit oncogenes. nih.gov This highlights the potential of piperidine-containing structures to modulate the expression of key oncogenes through direct interaction with their G4 DNA elements.
While many compounds are designed to target the c-Myc G-quadruplex, it is crucial to confirm that their cellular effects are mediated through this specific mechanism. nih.govrsc.org Research on various small molecules, such as thiazole (B1198619) peptides and quindoline (B1213401) analogs, continues to explore specific and high-affinity binding to the c-Myc G4 structure to achieve downregulation of its expression. nih.govmdpi.com
Hedgehog (Hh) Pathway Signaling Inhibition
The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely quiescent in adult tissues. nih.gov However, aberrant activation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. nih.govuconn.edu Inhibition of the Hh pathway can be achieved by targeting key components of the signaling cascade, such as the transmembrane protein Smoothened (SMO). nih.govsemanticscholar.org
While direct inhibition by this compound is not specified, analogs and other heterocyclic compounds have been investigated as Hh pathway inhibitors. Piperazic acid, a non-proteinogenic amino acid, and its amide derivatives have been shown to down-regulate the expression of the downstream transcription factor Gli1, a key mediator of Hh signaling. lookchem.comnih.gov These derivatives were found to inhibit Gli-mediated transcription in a dose-dependent manner without significant cytotoxicity. lookchem.comnih.gov
The development of small molecules that inhibit the Hh pathway is an active area of research. nih.gov These inhibitors can target the pathway at different levels, from the Hh ligand itself to the SMO receptor and the downstream GLI transcription factors. semanticscholar.org Overcoming resistance to SMO-targeted inhibitors is a significant challenge, driving research into compounds that act downstream of SMO. semanticscholar.org
Spliceosome Modulation in Cancer Cells
Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. nih.gov Dysregulation of this process is a hallmark of cancer, leading to the production of protein isoforms that can promote cell proliferation, survival, and migration. nih.gov Consequently, the spliceosome, the molecular machinery responsible for splicing, has emerged as a promising target for cancer therapy. nih.gov
Modulation of the spliceosome, particularly the SF3b complex, with small molecules can induce widespread alterations in splicing events. nih.gov This can affect essential cellular functions in cancer cells, including apoptosis and cell cycle progression. nih.gov For example, modulators can force the production of pro-apoptotic variants of key survival genes. nih.gov While specific studies linking this compound or its direct analogs to spliceosome modulation are not prominent, the search for novel small-molecule splicing modulators is ongoing. Amiloride derivatives, for instance, have been shown to regulate the alternative splicing of apoptotic gene transcripts in cancer cells. nih.gov This indicates the potential for small molecules with heterocyclic scaffolds to influence this critical cellular process.
Wnt β-Catenin Cellular Messaging System Modulation
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. rsc.orgnih.gov Aberrant activation of this pathway, often due to mutations in components like APC or β-catenin itself, is strongly associated with the development of numerous cancers, particularly colorectal cancer. nih.govnih.gov This makes the Wnt pathway a significant target for anticancer drug discovery. rsc.org
Piperine, an alkaloid found in black pepper that contains a piperidine ring, has been shown to suppress the Wnt/β-catenin pathway in colorectal cancer cells. nih.gov It inhibits the canonical Wnt pathway and impairs the proliferation and migration of colorectal tumor cell lines, while not affecting non-tumoral cells. nih.gov This finding suggests that piperidine-containing scaffolds could serve as a basis for the development of novel Wnt signaling inhibitors. The search for new small molecules to block aberrant Wnt signaling is an active field of research, with compounds being developed to target various components of the pathway. researchgate.net
Table 2: Biological Pathway Inhibition by Piperidine Analogs and Related Compounds This table summarizes the inhibitory activities of piperidine-containing compounds and their analogs on key cancer-related signaling pathways.
| Compound Class | Pathway Targeted | Mechanism/Effect | Source(s) |
| N-(4-piperidinylmethyl)amine derivatives | c-Myc Expression | Stabilization of c-Myc G-quadruplex DNA | nih.gov |
| Piperazic acid derivatives | Hedgehog (Hh) Signaling | Down-regulation of Gli1 expression | lookchem.comnih.gov |
| Piperine (contains piperidine ring) | Wnt/β-catenin Signaling | Suppression of β-catenin nuclear localization; impaired cell proliferation | nih.gov |
Antimicrobial Properties
Piperidine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.net Studies have shown that novel synthesized piperidine compounds can exhibit varying degrees of inhibitory activity against different bacterial strains. researchgate.net For example, in one study, a specific piperidine derivative demonstrated the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria compared to other related compounds. researchgate.net However, activity against fungal species can be more variable, with some derivatives showing no activity while others show some inhibition against specific fungi like Aspergillus niger and Candida albicans. researchgate.net
The structural features of these molecules, such as the nature of substitutions on the piperidine ring, are critical for their antimicrobial efficacy. Additionally, related structures like N-alkyl-N,N-dimethylamine oxides have shown that antimicrobial activity increases with the length of the alkyl chain, suggesting that lipophilicity plays a key role in their mechanism of action, which is believed to involve the disruption of the microbial cell membrane. nih.gov
In Vivo Efficacy Studies and Preclinical Models
Following promising in vitro results, lead compounds are often advanced to in vivo studies using preclinical animal models to assess their efficacy and pharmacokinetic profiles. For compounds containing piperidine moieties, such as certain trisubstituted pyrimidine (B1678525) inhibitors of CDC42, in vivo anticancer efficacy has been demonstrated. nih.gov
In one study, a lead compound from this class showed an improved pharmacokinetic profile, increased bioavailability, and efficacy in a patient-derived xenograft (PDX) tumor mouse model. nih.gov Such studies are crucial for validating the therapeutic potential of a new chemical entity before it can be considered for clinical development. The route of administration, such as intravenous or oral, is also evaluated to determine the compound's behavior and potential for clinical application. nih.gov These preclinical models provide essential data on a compound's ability to inhibit tumor growth in a living organism, a critical step in the drug discovery pipeline.
Efficacy in Disease Models (e.g., Alzheimer's, Cancer, Tuberculosis)
There is a lack of specific research evaluating the efficacy of this compound in preclinical models of Alzheimer's disease, cancer (excluding Acute Myeloid Leukemia), and tuberculosis.
While the broader class of piperidine-containing compounds has been investigated for various therapeutic applications, specific data on this compound remains unpublished in these disease contexts. For instance, various N-substituted piperidine analogs have been synthesized and evaluated as potential agents for Alzheimer's disease, targeting acetylcholinesterase. Similarly, other complex piperidine derivatives have been assessed for their antimycobacterial properties. One patent includes this compound in a list of chemical reagents for synthesizing novel compounds with potential antibacterial activity, which includes activity against Mycobacterium tuberculosis. However, the patent does not provide any data on the biological activity of this compound itself.
Preclinical Efficacy in Acute Myeloid Leukemia (AML) Models via Menin-MLL Interaction Inhibition
The aminomethylpiperidine (B13870535) scaffold, a core structural feature of this compound, is integral to a novel class of small-molecule inhibitors targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver for the development of certain aggressive forms of Acute Myeloid Leukemia (AML), particularly those with MLL gene rearrangements or NPM1 mutations. Disruption of the menin-MLL complex has emerged as a promising therapeutic strategy for these leukemias. nih.govnih.gov
Analogs of this compound, specifically those classified as aminomethylpiperidine compounds, have been developed and shown to directly bind to menin at the MLL binding site. nih.gov This binding competitively blocks the interaction with MLL fusion proteins, which in turn suppresses the expression of downstream target genes like HOXA9 and MEIS1, essential for leukemogenesis. nih.govnih.gov
Preclinical studies on these aminomethylpiperidine-based inhibitors have demonstrated significant efficacy in AML models. For example, the analog MIV-6R, developed through medicinal chemistry optimization, inhibits the menin-MLL interaction with high potency. nih.gov Treatment of MLL-rearranged leukemia cell lines with MIV-6 resulted in potent inhibition of cell proliferation, induction of hematopoietic differentiation, and a marked reduction in the expression of MLL-fusion protein target genes. nih.gov These findings validate the specific on-target mechanism of action for this class of compounds. nih.gov
The development of these inhibitors showcases the therapeutic potential of targeting the menin-MLL axis in AML. The aminomethylpiperidine core structure serves as a key pharmacophore for achieving high-affinity binding and cellular activity.
Below is a data table summarizing the preclinical findings for a representative aminomethylpiperidine analog.
| Compound | Target | Assay | Result | Cell Line(s) | Key Findings |
| MIV-6R | Menin-MLL Interaction | Fluorescence Polarization | IC₅₀ = 56 nM | MV4;11, MOLM-13 (MLL-rearranged) | Potently inhibits menin-MLL interaction. nih.gov |
| Menin Binding | Isothermal Titration Calorimetry | K_d = 85 nM | N/A | Demonstrates direct, high-affinity binding to menin. nih.gov | |
| Cell Proliferation | Cell Viability Assay | Potent Inhibition | MV4;11, MOLM-13 | Selectively inhibits the growth of MLL-rearranged leukemia cells. nih.gov | |
| Gene Expression | qRT-PCR | Downregulation of HOXA9, MEIS1 | MV4;11 | Suppresses the expression of key leukemogenic genes. nih.gov | |
| Cell Differentiation | Flow Cytometry (CD11b expression) | Induction of Differentiation | MV4;11 | Promotes differentiation of leukemia cells into more mature myeloid cells. nih.gov |
Structure Activity Relationship Sar and Ligand Design Studies for N,n Dimethyl 1 Piperidin 3 Ylmethanamine Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of derivatives of N,N-Dimethyl-1-piperidin-3-ylmethanamine can be significantly altered by modifying the substituents on the piperidine (B6355638) ring and its associated functionalities. These modifications influence the compound's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.
Research into N-piperidinyl-benzimidazolone derivatives as inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) has demonstrated the profound impact of substituent changes. nih.gov In one study, alterations to the aniline (B41778) moiety of the molecule were systematically explored. The introduction of halogen substituents at the 4-position of the aniline ring, such as in compounds 43, 44, 53, and 54, resulted in nanomolar potencies, with IC50 values ranging from 190 to 440 nM. nih.gov Conversely, the incorporation of bulky alkyl groups or functionalities capable of acting as hydrogen bond donors or acceptors did not yield potent analogues. nih.gov Furthermore, modifications to the benzimidazolone core and the linker region also played a critical role in determining inhibitory activity. nih.gov For instance, when the R1 substituent was varied, the 4-position provided the most tolerated substitution for inhibitory action. nih.gov
The position of a substituent on the piperidine ring itself is another critical determinant of biological activity. Studies on the toxicity of piperidine derivatives against the female adults of Aedes aegypti have shown that the point of attachment of a given moiety significantly influences its efficacy. The toxicological data indicated a clear order of toxicity based on the substitution position on the piperidine ring, with the second carbon being the most effective position, followed by the third and then the fourth carbon. researchgate.net This highlights that even with the same substituent, its spatial location can drastically alter the biological outcome.
The nature of the substituent group is equally important. In the same study on Aedes aegypti, the toxicities of different moieties attached to the piperidine ring were compared. It was found that an ethyl group conferred greater toxicity than a methyl group, which in turn was more potent than a benzyl (B1604629) group. researchgate.net
These findings underscore the importance of systematic modifications of substituents to delineate the SAR and to guide the design of more potent and selective derivatives of this compound.
Table 1: Impact of Aniline Moiety Substitutions on OGG1 Inhibitory Potency
| Compound | Substituent | IC50 (nM) |
|---|---|---|
| 20 | 4-iodo-phenyl-isocyanate coupled | 630 |
| 21 | Varied R1 position | 1700 |
| 22 | Varied R1 position | Inactive |
| 23 | Varied R1 position | 8700 |
| 43 | 4-halogen | 190-440 |
| 44 | 4-halogen | 190-440 |
| 53 | 4-halogen | 190-440 |
| 54 | 4-halogen | 190-440 |
| 55 | 4-methylation with 3-methoxy | 200 |
| 46, 48-52 | Bulky alkyl, H-bond donors/acceptors | Not potent |
Stereochemical Influence on Pharmacological Activity and Binding Affinity
Stereochemistry is a pivotal factor that governs the pharmacological activity and binding affinity of chiral drug molecules, including derivatives of this compound. mdpi.com The three-dimensional arrangement of atoms in a molecule can dictate its ability to interact with a specific biological target, as enzymes and receptors are themselves chiral entities. mdpi.com
The differential effects of enantiomers on biological systems are well-documented. Often, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. researchgate.net This principle has been demonstrated in studies of various chiral compounds. For instance, in a study of nature-inspired 3-Br-acivicin and its derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.comnih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of these specific isomers. mdpi.comnih.gov
In the context of piperidine derivatives, the stereochemical configuration can significantly impact their biological activities. For example, the synthesis and evaluation of new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol have been undertaken to study their stereochemical effect on antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of the substituents on the piperidine ring is crucial for these biological actions.
Therefore, the consideration of stereochemistry is paramount in the design and development of this compound derivatives to ensure optimal interaction with their intended biological targets and to maximize their therapeutic potential.
Computational Approaches in SAR Elucidation and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to elucidate SAR and to guide the rational design of new drugs. For derivatives of this compound, these computational approaches provide valuable insights into their interactions with biological targets and help in predicting their pharmacological properties.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used to understand the interactions between a small molecule and its protein target at an atomic level. mdpi.com For derivatives of this compound, molecular docking can be employed to predict their binding modes within the active site of a target protein, such as an enzyme or a receptor. researchgate.net
The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. mdpi.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. mdpi.com For example, in a study of N-functionalized piperidine derivatives, molecular docking was used to predict the possible binding modes of these compounds in the active site of the dopamine (B1211576) D2 receptor. researchgate.net Similarly, docking studies of 4-(N,N-diarylamino)piperidines have helped to explain the differential binding and selectivity displayed by various compounds in the series towards the delta-opioid receptor. researchgate.net These studies revealed that the piperidine derivatives take advantage of three key sites within the receptor: an aromatic pocket, an aspartic acid residue that serves as a docking point for the cationic amine of the piperidine, and a hydrophobic pocket. researchgate.net
By analyzing the docking results, researchers can gain insights into the SAR of a series of compounds and make informed decisions about which modifications are likely to improve binding affinity and selectivity. researchgate.net The accuracy of molecular docking can be further enhanced by comparing the in silico binding predictions with in vitro experimental data. researchgate.net
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods can be used to perform conformational analysis and to calculate various electronic properties that are important for drug action.
In the context of this compound derivatives, DFT can be used to determine the preferred conformations of the molecule in different environments. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. For instance, in a study of 1,3,4-oxadiazole (B1194373) derivatives, DFT was used to analyze the relative energies of different conformers. mdpi.com The results of these calculations can then be used to inform molecular docking studies, where the most stable conformers are docked into the active site of the target protein. mdpi.com
Furthermore, DFT can be used to calculate electronic properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties can provide insights into the reactivity of the molecule and its ability to participate in various types of interactions, such as hydrogen bonding and electrostatic interactions.
In many cases, the three-dimensional structure of a drug target has not been experimentally determined. In such situations, homology modeling can be used to build a theoretical model of the target protein based on its amino acid sequence and the known structure of a homologous protein. nih.gov This modeled structure can then be used for molecular docking studies to predict the binding of ligands.
For derivatives of this compound, if the crystal structure of their biological target is not available in the Protein Data Bank (PDB), homology modeling can be a valuable tool. nih.gov The process involves identifying a suitable template structure with a high degree of sequence similarity to the target protein. nih.gov The sequence of the target protein is then aligned with the template sequence, and a 3D model is built using specialized software. nih.gov The quality of the resulting model is assessed using various validation tools. nih.gov
An example of this approach is the modeling of the 3D structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL) to study the interaction of benzimidazole (B57391) derivatives with this enzyme. nih.gov The modeled structure of PfADSL was then used for molecular docking simulations to predict the binding affinities and interaction modes of the designed ligands. nih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
For the identification of novel ligands based on the this compound scaffold, virtual screening can be employed. The process typically involves docking a large database of compounds into the active site of the target protein and ranking them based on their predicted binding affinities. The top-ranking compounds are then selected for further experimental evaluation.
Rational drug design techniques, which are a form of virtual screening, have been used to identify novel inhibitors for various targets. For example, in the search for new DPP-IV inhibitors, a rational drug design approach was used to synthesize a series of carbohydrazide (B1668358) derivatives. mdpi.com This approach can be similarly applied to discover new derivatives of this compound with desired biological activities.
Table 2: Computationally Studied Piperidine Derivatives and their Targets
| Derivative Class | Target | Computational Method(s) |
|---|---|---|
| N-functionalized piperidines with 1,2,3-triazole ring | Dopamine D2 receptor | Molecular Docking |
| 4-(N,N-diarylamino)piperidines | Delta-opioid receptor | Molecular Docking, 3D-QSAR |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | Molecular Docking, MD Simulation, ADMET |
| 1,3,4-Oxadiazole derivatives | Cyclooxygenase (COX) | DFT, Molecular Docking |
| Benzimidazole derivatives | Plasmodium falciparum adenylosuccinate lyase | Homology Modeling, Molecular Docking |
| Carbohydrazide derivatives | DPP-IV | Rational Drug Design (Virtual Screening) |
Application of Machine Learning in Chemical Space Optimization
The exploration of the vast chemical space for novel drug candidates with desired properties is a formidable challenge in medicinal chemistry. Traditional approaches often rely on the intuition and experience of medicinal chemists, which can be time-consuming and limited in scope. Machine learning (ML) has emerged as a powerful tool to navigate this complexity and accelerate the optimization of chemical structures. scribd.com
In the context of this compound derivatives, machine learning algorithms can be applied to build Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijcit.com By training on a dataset of known compounds and their activities, ML models can predict the activity of novel, untested derivatives. This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted potency and desired properties.
Various machine learning algorithms are employed in QSAR modeling, including:
Linear Regression Models: Such as Multiple Linear Regression (MLR).
Non-linear Regression Models: Including Artificial Neural Networks (ANNs) and Support Vector Machines (SVM).
Ensemble Methods: Such as Random Forests, which combine the predictions of multiple models to improve accuracy. ijcit.com
A typical workflow for applying machine learning in the chemical space optimization of piperidine derivatives involves several key steps:
Data Curation: A dataset of piperidine derivatives with their corresponding biological activities is collected.
Descriptor Calculation: Numerical representations of the molecular structures, known as molecular descriptors, are calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape).
Model Training and Validation: An ML algorithm is trained on the dataset to build a predictive model. The model's performance is rigorously evaluated using techniques like cross-validation and external test sets to ensure its robustness and predictive power. nih.gov
Virtual Screening and Lead Optimization: The validated model is then used to predict the activity of a virtual library of new derivatives. The most promising candidates are then synthesized and tested experimentally.
For instance, a study on the cardiotoxicity of piperidine derivatives utilized Monte Carlo optimization to develop QSAR models with high predictive potential for hERG inhibition. nih.gov Another study employed a fragment-based QSAR approach to design novel piperidine derivatives as potential HDM2 inhibitors for cancer therapy. researchgate.net
The table below illustrates the performance of different machine learning models in a QSAR study for predicting the toxicity of piperidine derivatives against Aedes aegypti.
| Machine Learning Model | Application in QSAR | Reference |
| Projection Pursuit Regression (PPR) | Toxicity Prediction | scribd.com |
| Radial Basis Function Neural Network (RBFNN) | Toxicity Prediction | scribd.com |
| Generalized Regression Neural Network (GRNN) | Toxicity Prediction | scribd.com |
The application of such models can significantly enhance the efficiency of the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success. As more high-quality biological data becomes available, the predictive power of machine learning models in optimizing the chemical space of this compound derivatives and other piperidine-based compounds is expected to grow.
Metabolic Pathways and Pharmacokinetic Investigations of N,n Dimethyl 1 Piperidin 3 Ylmethanamine Analogs
In Vitro Metabolic Stability Assessments
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo intrinsic clearance of a compound. nih.gov These assays typically utilize liver microsomes or hepatocytes from preclinical species and humans to evaluate the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily. nih.govnih.gov
Research into a series of piperazin-1-ylpyridazines, which share a heterocyclic amine structure with piperidine (B6355638) derivatives, demonstrated that initial lead compounds could suffer from rapid metabolism. nih.gov For instance, a lead compound (1) was quickly metabolized in mouse and human liver microsomes (MLM/HLM), showing an in vitro microsomal half-life (t½) of approximately 2-3 minutes. nih.gov Through systematic structural modifications guided by metabolite identification, researchers were able to design analogs with significantly improved stability. This iterative design process led to compounds with in vitro microsomal half-lives greater than 100 minutes, an improvement of over 50-fold. nih.gov
Similarly, studies on a series of diarylmethylpiperazines identified an analog, N,N-diethyl-4-[1-piperazinyl(8-quinolinyl)methyl]benzamide, which exhibited increased in vitro metabolic stability compared to the parent compound, SNC-80. nih.gov In another study, replacement of a piperazine (B1678402) ring with a piperidine ring system in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors led to analogs with improved metabolic stability in rat liver microsomes. nih.gov
The metabolic stability of cycloalkyl ethers has been investigated using a parameter called "lipophilic metabolism efficiency" (LipMetE), which relates a compound's lipophilicity (log D) to its metabolic stability. sci-hub.st This approach helps to distinguish whether changes in clearance are driven primarily by changes in lipophilicity or by the intrinsic chemical stability of the molecule. sci-hub.st For a series of γ-secretase inhibitors, it was found that 3-substituted and 4-substituted cycloalkyl ether analogues were more metabolically stable than their 2-substituted counterparts. sci-hub.st
The table below summarizes findings on the metabolic stability of selected piperidine/piperazine analogs.
| Compound Series | Key Finding | Reference |
|---|---|---|
| Piperazin-1-ylpyridazines | Structural modifications improved microsomal t½ from ~3 min to >100 min. | nih.gov |
| Diarylmethylpiperazines | Analogs showed increased in vitro metabolic stability compared to the lead compound SNC-80. | nih.gov |
| Alicyclic Amine DAT Inhibitors | Piperidine analogues showed improved metabolic stability in rat liver microsomes compared to piperazine analogues. | nih.gov |
In Vivo Pharmacokinetic Profiles in Preclinical Species
In vivo pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. These studies determine key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (F%).
A preclinical evaluation of GNE-A, a potent MET kinase inhibitor featuring a fluoropiperidine moiety, revealed its pharmacokinetic profile across several species. nih.gov The plasma clearance was low in mice and dogs (15.8 and 2.44 mL/min/kg, respectively) and moderate in rats and monkeys (36.6 and 13.9 mL/min/kg, respectively). nih.gov The volume of distribution was moderate to high, ranging from 2.1 to 9.0 L/kg across species. nih.gov Consequently, the terminal elimination half-life varied, from 1.67 hours in rats to 16.3 hours in dogs. nih.gov Oral bioavailability was variable, being lowest in rats (11.2%) and highest in mice (88.0%). nih.gov
The pharmacokinetics of Piperine, an alkaloid containing a piperidine ring, were studied in Wistar rats. researchgate.net Following intravenous administration, it showed a total body clearance of 0.642 L/kg/hr and an apparent steady-state volume of distribution of 7.046 L/kg. researchgate.net After oral administration, the peak plasma concentration was 0.983 µg/ml, reached at approximately 2 hours post-dose, with an absolute oral bioavailability of 24%. researchgate.net
The tables below present the detailed pharmacokinetic parameters for these two piperidine-containing compounds in various preclinical species.
| Species | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Mouse | 15.8 | 2.1 | N/A | 88.0 |
| Rat | 36.6 | 9.0 | 1.67 | 11.2 |
| Dog | 2.44 | 2.9 | 16.3 | 55.8 |
| Monkey | 13.9 | 4.8 | 4.6 | 72.4 |
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Terminal Half-Life (t½) | 7.999 hr | 1.224 hr |
| Volume of Distribution (Vd) | 7.046 L/kg | 4.692 L/kg |
| Total Body Clearance (CL) | 0.642 L/kg/hr | 2.656 L/kg/hr |
| Peak Plasma Concentration (Cmax) | N/A | 0.983 µg/ml |
| Time to Peak (Tmax) | N/A | ~2.0 hr |
| Absolute Oral Bioavailability | 24% |
Safety Pharmacology and Toxicological Considerations in the Research of N,n Dimethyl 1 Piperidin 3 Ylmethanamine Analogs
Objectives and Regulatory Framework of Safety Pharmacology Studies
The primary objectives of safety pharmacology are threefold: to identify undesirable pharmacodynamic properties of a substance that could have relevance to human safety, to evaluate adverse pharmacodynamic or pathophysiological effects observed in toxicology or clinical studies, and to investigate the mechanism of any observed adverse effects. fda.goveuropa.eu These studies aim to provide a risk/benefit analysis by generating crucial data on a compound's safety profile. ijcrt.org
The regulatory framework for these studies is internationally harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). patsnap.com The key guidelines are ICH S7A, which establishes the requirements for assessing a new drug's effects on vital organ systems, and ICH S7B, which specifically addresses the assessment of the potential for a drug to delay ventricular repolarization (QT interval prolongation). vivotecnia.compatsnap.comeuropa.eu These guidelines provide a structured framework for study design, species selection, and safety endpoints to ensure that the data generated is robust, reproducible, and accepted by regulatory agencies globally. patsnap.com Adherence to these guidelines is essential for any Investigational New Drug (IND) application to proceed to Phase I human clinical trials. iitri.org
Core Battery Investigations on Vital Organ Systems
The ICH S7A guideline mandates a "core battery" of tests to assess the effects of a drug candidate on the three vital organ systems: the central nervous system (CNS), the cardiovascular system, and the respiratory system. fda.goveuropa.eunih.gov The purpose of this core battery is to investigate acute and potentially life-threatening risks before first-in-human administration. ijcrt.orgcriver.com These studies are typically conducted before human exposure and are designed to define the dose-response relationship of any adverse effects. fda.gov
| Vital Organ System | Objective | Common Methodologies | Key Parameters Measured |
| Central Nervous System (CNS) | To assess effects on behavior, locomotion, coordination, and general neurological function. fda.govnih.gov | Functional Observational Battery (FOB), Irwin Test. vivotecnia.comfda.gov | Behavioral changes, motor activity, coordination, sensory/motor reflexes, body temperature. fda.govijcrt.org |
| Cardiovascular System | To evaluate effects on heart rate, blood pressure, and cardiac electrical activity, particularly proarrhythmic risk. nih.govreprocell.com | In vivo telemetry in conscious animals (e.g., dogs), in vitro hERG assay, Purkinje fiber assays. vivotecnia.comiitri.orgnih.gov | Blood pressure (systolic, diastolic, mean), heart rate, ECG intervals (PR, QRS, QT, QTc). iitri.org |
| Respiratory System | To assess effects on pulmonary ventilation and gas exchange. creative-biolabs.comnih.gov | Whole-body plethysmography in conscious, unrestrained animals. vivotecnia.comijcrt.org | Respiratory rate, tidal volume, minute volume, inspiratory/expiratory times. iitri.orgcreative-biolabs.comnih.gov |
For analogs of N,N-Dimethyl-1-piperidin-3-ylmethanamine, assessing effects on the central nervous system is a critical component of the core battery. fda.gov Studies are designed to detect potential neurotoxic effects that could impact cognitive function or behavior. vivotecnia.com The primary methodologies employed are the Functional Observational Battery (FOB) or the Irwin test, which systematically evaluate behavioral and neurological changes. vivotecnia.comfda.gov These assessments measure a range of endpoints, including general appearance, behavior, motor activity, coordination, and sensory and motor reflex responses, as well as body temperature. fda.govnih.gov
The cardiovascular system is a primary focus of safety pharmacology due to the potential for severe adverse events. eolss.net For any new compound, including analogs of this compound, a comprehensive cardiac risk assessment is required. nih.govreprocell.com This involves both in vivo and in vitro studies. nih.gov In vivo studies typically use telemetry in conscious, freely moving large animals (such as dogs) to continuously monitor cardiovascular parameters like systolic, diastolic, and mean arterial blood pressure, heart rate, and electrocardiogram (ECG) intervals (RR, PR, QRS, QT, and QTc). vivotecnia.comiitri.org A key concern is the potential for QT interval prolongation, which can lead to fatal arrhythmias. patsnap.com Therefore, in vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are used to evaluate a compound's potential to inhibit this channel, a primary cause of drug-induced QT prolongation. iitri.orgnih.gov
The potential for a new drug to cause respiratory depression or other functional changes must be thoroughly evaluated. ijcrt.org The respiratory system is comprised of a "pumping apparatus" and a "gas exchange unit," and safety studies assess the function of both. creative-biolabs.comslideshare.net The standard method for evaluating the pumping apparatus in conscious animals is whole-body plethysmography. vivotecnia.comnih.gov This technique measures key ventilatory parameters, including respiratory rate, tidal volume, and minute volume. iitri.orgcreative-biolabs.com More detailed mechanistic insights can be gained by analyzing inspiratory and expiratory times and flows. nih.gov To characterize effects on the gas exchange unit, measures of airway resistance and lung compliance may also be considered. nih.govslideshare.net
Follow-up and Supplemental Mechanistic Safety Studies
If the core battery studies raise concerns, or if there is a reason to suspect effects on other organ systems based on the compound's profile, supplemental studies are warranted. fda.govcriver.com These second-tier studies are designed to provide a deeper understanding of the mechanistic effects on vital functions or to evaluate potential adverse effects on other systems not covered in the core battery. criver.comcreative-biolabs.com
Supplemental studies may investigate:
Renal/Urinary System: Assessing parameters such as urine volume, specific gravity, osmolality, pH, and blood chemistry markers like blood urea (B33335) nitrogen (BUN) and creatinine. creative-biolabs.comyoutube.com
Gastrointestinal System: Evaluating effects on gastric secretion, gastrointestinal motility, and bile secretion. creative-biolabs.comyoutube.com
Autonomic Nervous System: Using tests such as heart rate variability and baroreflex testing to assess autonomic control. fda.gov
These studies are not always required but are implemented based on a clear scientific rationale to further characterize the safety profile of a compound series like the analogs of this compound. fda.govcriver.com
Risk Assessment and Identification of Adverse Pharmacodynamic Properties
The ultimate goal of safety pharmacology is to conduct a risk-benefit assessment. numberanalytics.com This involves integrating all preclinical data, including pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), to make a quantitative assessment of the potential safety risk in humans. nih.gov By comparing the drug exposures that cause adverse effects in animals to the exposures expected to be therapeutic in humans, a safety margin can be established. nih.gov
This process allows for the identification of potential adverse pharmacodynamic properties, which are undesirable effects related to the drug's mechanism of action or off-target effects. medbase.fi For instance, linking the plasma concentration of a compound to a specific effect, such as QT prolongation, allows for a predictive risk assessment before human exposure. nih.gov This comprehensive evaluation of a drug's safety and efficacy profile is critical for regulatory agencies like the FDA to make informed decisions about approving a compound for clinical trials. numberanalytics.com
Strategies for De-risking Compounds in Preclinical Development
The preclinical development of analogs of this compound involves a systematic process of identifying and mitigating potential safety liabilities before clinical evaluation. The piperidine (B6355638) scaffold, while a common and valuable feature in many pharmaceuticals, is also associated with certain toxicological risks that necessitate a robust de-risking strategy. enamine.netarizona.edu This process typically involves a tiered approach, beginning with broad in vitro screening and progressing to more specific assays and early in vivo assessments to build a comprehensive safety profile. Key strategies focus on evaluating secondary pharmacology, metabolic stability, potential cardiotoxicity, and genotoxicity.
Early Safety Profiling: Secondary Pharmacology
A primary de-risking step is to evaluate the promiscuity of a compound, or its tendency to interact with unintended biological targets. fda.gov Analogs of this compound, like many compounds containing a basic nitrogen within a piperidine ring, are known to have the potential to bind to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. europeanpharmaceuticalreview.com Early screening against a broad panel of these off-targets is crucial to identify potential liabilities that could lead to adverse effects. nih.gov This is often performed using high-throughput radioligand binding assays. Identifying significant off-target activity early allows for medicinal chemistry efforts to optimize selectivity and reduce the risk of safety-related attrition. researchgate.net
For instance, a typical secondary pharmacology panel for piperidine-based compounds would assess binding affinity for targets known to be associated with common adverse drug reactions. The data generated helps to create a therapeutic window between the desired on-target potency and undesired off-target activity. europeanpharmaceuticalreview.com
Table 1: Representative Secondary Pharmacology Targets for Piperidine Scaffolds This table presents hypothetical data to illustrate the type of results obtained from a broad panel screening of a candidate compound.
| Target Class | Specific Target | Assay Type | Result (% Inhibition @ 10 µM) | Potential Implication |
|---|---|---|---|---|
| GPCR | Adrenergic α1 | Binding | 85% | Cardiovascular effects (e.g., hypotension) |
| GPCR | Dopamine (B1211576) D2 | Binding | 65% | CNS effects, potential for extrapyramidal symptoms |
| GPCR | Serotonin (B10506) 5-HT2B | Binding | 48% | Potential for valvular heart disease |
| GPCR | Muscarinic M1 | Binding | 72% | Anticholinergic effects (e.g., dry mouth, blurred vision) |
| Ion Channel | hERG (KCNH2) | Binding | 95% | High Risk of Cardiotoxicity (QT prolongation) |
| Transporter | Dopamine Transporter (DAT) | Binding | 55% | CNS stimulant effects, abuse potential |
Cardiotoxicity Risk Mitigation: hERG Channel Assessment
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. biorxiv.org Many piperidine-containing compounds have been identified as hERG inhibitors, making this a critical checkpoint in preclinical safety assessment. researchgate.net The initial de-risking strategy involves in vitro screening, typically using patch-clamp electrophysiology or high-throughput binding assays to determine a compound's inhibitory concentration (IC50). A large margin between the hERG IC50 value and the therapeutic plasma concentration is desired. Should a liability be identified, strategies to mitigate this risk include structural modifications to reduce a compound's affinity for the channel, such as altering lipophilicity or introducing specific structural elements that disrupt key binding interactions with residues like Y652 and F656 in the channel pore. biorxiv.orgresearchgate.net
Table 2: hERG Inhibition Profile for Exemplar Piperidine Analogs Data is illustrative and compiled from various sources on piperidine-containing compounds to show structure-activity relationships.
| Compound | Structural Modification | hERG IC50 (µM) | Reference |
|---|---|---|---|
| Analog A | Unsubstituted N-alkyl piperidine | 0.5 | nih.gov |
| Analog B | Introduction of polar group on N-alkyl chain | 12.5 | researchgate.net |
| Analog C | Constraining piperidine ring flexibility | > 30 | researchgate.net |
| Dofetilide | (Reference hERG blocker) | 0.01 | biorxiv.org |
| Compound 4b | Furo[3,4-c]pyridine-3,4(1H,5H)-dione derivative | > 40 | acs.org |
Metabolic Stability and Cytochrome P450 (CYP) Profiling
Understanding a compound's metabolic fate is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions. Piperidine-containing structures are frequently metabolized by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 often playing significant roles. researchgate.netnih.gov De-risking strategies in this area involve:
Metabolic Stability Assays: Incubating the compound with human liver microsomes or hepatocytes to determine its intrinsic clearance rate. High clearance may suggest a short half-life in vivo. acs.org
CYP Inhibition Assays: Evaluating the compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Significant inhibition can lead to dangerous drug-drug interactions when co-administered with other medications metabolized by the same enzyme. acs.org
Metabolite Identification: Identifying the major metabolites to ensure that none are pharmacologically active or pose a toxicological risk themselves.
Medicinal chemistry efforts can be employed to block sites of metabolism ("metabolic soft spots") by introducing atoms like fluorine, thereby improving metabolic stability. researchgate.net
Table 3: Example Preclinical Metabolic Profile for a Piperidine Analog This table presents a hypothetical but representative dataset for a candidate compound.
| Assay Type | Parameter | Result | Interpretation |
|---|---|---|---|
| Metabolic Stability | Human Liver Microsome T1/2 (min) | 25 | Moderate clearance |
| CYP Inhibition | CYP2D6 IC50 (µM) | 1.8 | High risk of drug-drug interactions |
| CYP Inhibition | CYP3A4 IC50 (µM) | > 50 | Low risk of drug-drug interactions |
| CYP Inhibition | CYP2C9 IC50 (µM) | 22.4 | Low-to-moderate risk of drug-drug interactions |
| Metabolite ID | Major Pathway | N-dealkylation | Common pathway for this scaffold nih.gov |
Genotoxicity Assessment
Genotoxicity assays are required to assess the potential of a compound to cause damage to genetic material. A standard battery of tests is employed to de-risk this potential liability. The strategy typically includes:
A bacterial reverse mutation assay (Ames test): To detect the potential for point mutations.
An in vitro mammalian cell assay: Such as the micronucleus test or chromosomal aberration assay, to detect larger-scale chromosomal damage.
An in vivo genotoxicity assay (if required): Typically a micronucleus test in rodents, is performed if in vitro tests are positive, to assess the effect in a whole animal system.
Early screening using these assays is critical to ensure that a development candidate does not carry a risk of carcinogenicity or heritable genetic defects.
Advanced Applications and Future Research Directions
Derivatization Strategies for Enhanced Bioactivity and Selectivity
The modification of the N,N-Dimethyl-1-piperidin-3-ylmethanamine structure offers numerous avenues to enhance its biological activity and selectivity. The piperidine (B6355638) ring and its substituents provide multiple points for chemical alteration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Key Derivatization Strategies:
N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is a prime site for modification. Introducing various alkyl or aryl groups can significantly impact the molecule's interaction with biological targets. This strategy has been successfully employed in the development of potent and selective κ opioid receptor antagonists.
Substitution on the Piperidine Ring: The carbon atoms of the piperidine ring can be substituted with a variety of functional groups. For example, the introduction of hydroxyl or methyl groups can alter the compound's polarity and steric profile, influencing its binding affinity and selectivity. The strategic placement of substituents can also create chiral centers, which is crucial for optimizing interactions with specific biological targets. thieme-connect.comresearchgate.net
Modification of the Dimethylaminomethyl Group: The exocyclic dimethylaminomethyl group can be modified to explore structure-activity relationships. This could involve altering the alkyl groups on the nitrogen or replacing the entire moiety with other functional groups to modulate basicity and hydrogen bonding capacity.
These derivatization strategies allow for the creation of a library of compounds with diverse physicochemical properties, increasing the probability of identifying candidates with enhanced bioactivity and target selectivity.
Scaffold-Based Drug Design Implications for Novel Therapeutics
The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. thieme-connect.com this compound, as a simple piperidine derivative, serves as an excellent starting point for scaffold-based drug design.
Implications for Therapeutic Areas:
Central Nervous System (CNS) Disorders: Piperidine derivatives are well-represented in drugs targeting the CNS, including antipsychotics and treatments for neurodegenerative diseases. researchgate.netpmarketresearch.com The ability of the piperidine scaffold to cross the blood-brain barrier makes it particularly suitable for this therapeutic area.
Oncology: The piperidine structure is a key component of several kinase inhibitors used in cancer therapy. pmarketresearch.com Its adaptability allows for the design of molecules that can selectively target specific enzymes within cancer cells.
Infectious Diseases: Piperidine-containing compounds have shown promise as antiviral, antibacterial, and antimalarial agents. researchgate.netresearchgate.net
The modular nature of the this compound scaffold allows for its incorporation into more complex molecules, enabling the systematic exploration of chemical space to develop novel therapeutics for a wide range of diseases.
Investigation as Probes for Biological System Elucidation
The inherent properties of the piperidine scaffold also make it a valuable tool for creating chemical probes to study biological systems. These probes can be designed to interact with specific targets and can be labeled for detection, providing insights into biological processes at the molecular level.
Potential Applications as Biological Probes:
Positron Emission Tomography (PET) Tracers: The piperidine moiety can be radiolabeled with isotopes like fluorine-18 (B77423) to create PET tracers for in vivo imaging. nih.gov These tracers can be used to visualize and quantify the distribution of specific receptors or enzymes in the brain and other organs, aiding in the diagnosis and monitoring of diseases.
Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, it is possible to create fluorescent probes for use in cellular imaging and high-throughput screening assays. unito.it These probes can help to identify and characterize new drug targets and to study the mechanisms of drug action.
The development of probes based on this scaffold could significantly contribute to our understanding of complex biological systems and accelerate the drug discovery process.
Challenges and Opportunities in Translational Research and Development
While the piperidine scaffold holds immense promise, the translation of piperidine-based compounds from the laboratory to the clinic is not without its challenges.
Challenges:
Synthesis and Scalability: The synthesis of complex piperidine derivatives can be challenging, often requiring multi-step processes and the use of expensive catalysts. news-medical.net Scaling up these syntheses for clinical and commercial production can also be difficult.
Impurity Control: Ensuring the purity of pharmaceutical-grade piperidine derivatives is critical, as even small amounts of impurities can affect the safety and efficacy of the final drug product. pmarketresearch.com
Pharmacokinetics and Metabolism: The metabolic fate of piperidine-containing drugs can be complex, and predicting their pharmacokinetic properties in humans can be challenging.
Opportunities:
Advances in Synthetic Chemistry: New and more efficient methods for the synthesis of piperidine derivatives are continually being developed, which could help to overcome some of the current manufacturing challenges. news-medical.net
Computational Drug Design: The use of computational tools can aid in the design of piperidine-based compounds with improved pharmacokinetic properties and reduced off-target effects. pmarketresearch.com
Precision Medicine: The versatility of the piperidine scaffold makes it well-suited for the development of targeted therapies for specific patient populations, aligning with the principles of precision medicine. pmarketresearch.com
Despite the challenges, the continued exploration of simple piperidine scaffolds like this compound offers significant opportunities for the discovery and development of the next generation of innovative medicines.
Q & A
Q. How is this compound applied in medicinal chemistry for target validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
